molecular formula C21H23Cl2N3O2 B1219175 SL-83.0912 CAS No. 107814-35-7

SL-83.0912

Cat. No.: B1219175
CAS No.: 107814-35-7
M. Wt: 420.3 g/mol
InChI Key: ZWRBGDPZICKXOC-UHFFFAOYSA-N
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Description

SL-83.0912 is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a chlorinated phenyl group and an imidazo[1,2-a]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SL-83.0912 typically involves multi-step reactions. One common approach is the condensation of 2-chloro-3-nitropyridine with 4-chlorobenzylamine to form an intermediate, which is then cyclized to produce the imidazo[1,2-a]pyridine core. Subsequent functionalization of this core with appropriate reagents leads to the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

SL-83.0912 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

SL-83.0912 has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of SL-83.0912 involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets are still under investigation, but it is thought to involve inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets SL-83.0912 apart is its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

CAS No.

107814-35-7

Molecular Formula

C21H23Cl2N3O2

Molecular Weight

420.3 g/mol

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide

InChI

InChI=1S/C21H23Cl2N3O2/c1-3-10-25(12-14(2)27)20(28)11-18-21(15-4-6-16(22)7-5-15)24-19-9-8-17(23)13-26(18)19/h4-9,13-14,27H,3,10-12H2,1-2H3

InChI Key

ZWRBGDPZICKXOC-UHFFFAOYSA-N

SMILES

CCCN(CC(C)O)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCN(CC(C)O)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Synonyms

SL 83-0912
SL-83.0912

Origin of Product

United States

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